

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B185732

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**, a heterocyclic compound of significant interest to medicinal chemistry and materials science. As a derivative of the 1,3,4-thiadiazole core, this molecule belongs to a class of compounds renowned for a wide spectrum of biological activities.^{[1][2]} This document, intended for researchers, scientists, and drug development professionals, details the synthesis, structural characteristics, spectroscopic profile, and chemical reactivity of the title compound. We will explore the causality behind synthetic choices, present detailed protocols for its preparation and characterization, and provide insights into its molecular geometry based on crystallographic data from closely related structures.

Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry.^[2] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and other biologically relevant structures. Its rigid, planar geometry

and the presence of the =N-C-S- toxophoric moiety contribute to its ability to interact with a diverse array of biological targets.[3][4] Consequently, this core is integral to numerous commercial drugs and clinical candidates, exhibiting activities that span antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral applications.[1][2][5] The substitution at the 2- and 5-positions of the thiadiazole ring allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile platform for developing novel therapeutic agents. This guide focuses specifically on the 2-methoxyphenyl substituted analogue, providing the foundational chemical knowledge required for its application in research and development.

Synthesis and Purification

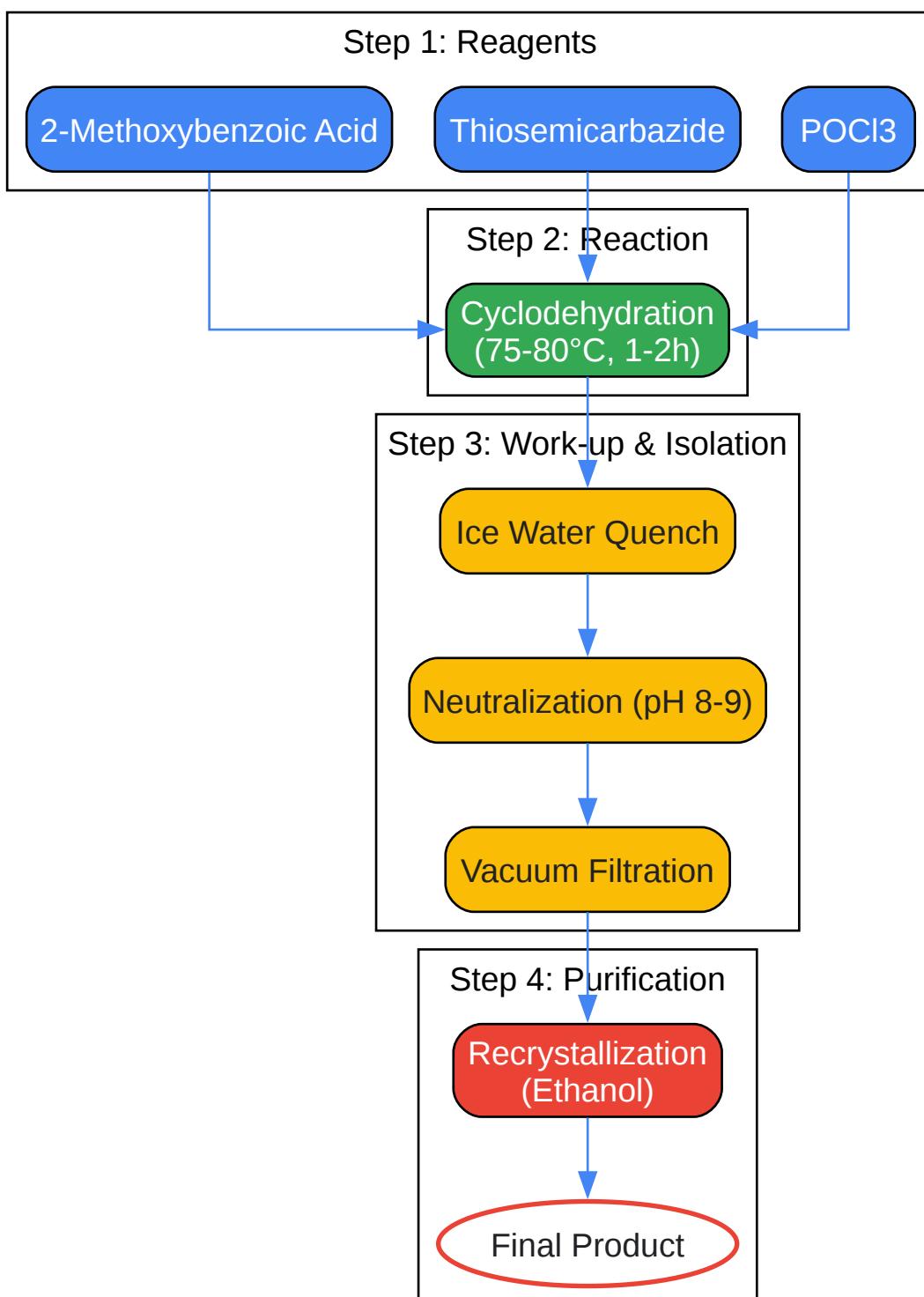
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide, or more directly, from a carboxylic acid and thiosemicarbazide.[6]

Principle of Synthesis

The chosen synthetic route involves the reaction of 2-methoxybenzoic acid with thiosemicarbazide. This reaction leverages a strong dehydrating agent, such as phosphorus oxychloride (POCl_3) or concentrated sulfuric acid (H_2SO_4), to facilitate the intramolecular cyclization.[3][7] Phosphorus oxychloride is particularly effective as it serves as both the reaction medium and the cyclizing agent. The mechanism proceeds via the initial formation of an acylthiosemicarbazide intermediate, which then undergoes ring closure with the elimination of water to form the stable, aromatic 1,3,4-thiadiazole ring system. This one-pot method is efficient and provides good yields of the target compound.[3][8]

Detailed Experimental Protocol

Reagents and Materials:


- 2-Methoxybenzoic acid
- Thiosemicarbazide
- Phosphorus oxychloride (POCl_3)
- Deionized water

- Ammonium hydroxide solution (or other suitable base)
- Ethanol (for recrystallization)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
- Addition of Cyclizing Agent:(Caution: Perform this step in a well-ventilated fume hood. POCl_3 is highly corrosive and reacts violently with water.) Slowly add phosphorus oxychloride (approx. 5-7 mL per 25 mmol of carboxylic acid) to the flask. The mixture may become warm.
- Reaction: Stir the mixture vigorously at room temperature for 15 minutes, then heat the reaction to 75-80 °C. Maintain this temperature with stirring for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This will hydrolyze the excess POCl_3 . A precipitate should form.
- Neutralization: Slowly neutralize the acidic solution by adding an aqueous solution of ammonium hydroxide or sodium hydroxide until the pH reaches 8-9. This step is crucial to precipitate the amine product fully.
- Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** as a crystalline solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**.

Physicochemical Properties

The key physicochemical properties of the title compound are summarized below. Experimental values should be determined empirically, while some can be predicted based on its structure.

Property	Value	Source/Comment
Molecular Formula	C ₉ H ₉ N ₃ OS	Calculated
Molecular Weight	207.26 g/mol	Calculated
Appearance	Expected to be a crystalline solid.	Based on similar 2-amino-1,3,4-thiadiazoles.[9]
Melting Point	> 200 °C (Predicted)	Based on 4-methoxy isomer (219-220 °C)[8] and a derivative (240-241 °C).[10]
Solubility	Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol.	Typical for this class of compounds.[11]
pKa	Predicted to be weakly basic.	Due to the exocyclic amino group.

Structural Elucidation and Spectroscopic Profile

Characterization of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** relies on a combination of spectroscopic techniques that confirm its covalent structure and purity.

Molecular Geometry and Crystallographic Insights

While the crystal structure for the title compound is not publicly available, invaluable insight can be drawn from the published structure of a closely related derivative, 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide.[10][12] X-ray diffraction analysis of this derivative reveals that the 1,3,4-thiadiazole ring and the 2-methoxyphenyl ring are nearly coplanar, with a dihedral angle between them of just 3.70°.[10][12] This planarity is a significant feature, suggesting a high degree of π -conjugation across the two ring systems, which can

influence the molecule's electronic properties and its ability to interact with biological targets. The crystal packing of the derivative is stabilized by intermolecular hydrogen bonds.[10][12]

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the compound by identifying its key functional groups. The expected characteristic absorption bands are detailed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3400 - 3100	Medium	N-H (amine)	Symmetric/Asymmetric Stretch
3100 - 3000	Medium	Aromatic C-H	Stretch
2980 - 2850	Weak	-OCH ₃ C-H	Stretch
1640 - 1590	Strong	C=N (thiadiazole ring)	Stretch
1580 - 1450	Strong	C=C (aromatic ring)	Stretch
1260 - 1240	Strong	Aryl C-O-C (asymmetric)	Stretch
850 - 810	Medium	C-S-C (thiadiazole ring)	Stretch

Source for ranges:[4][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

¹H NMR (300-500 MHz, DMSO-d₆):

- δ 7.8-8.0 ppm (multiplet, 1H): Aromatic proton ortho to the thiadiazole ring.
- δ 7.2-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the methoxyphenyl ring.

- δ 7.3 ppm (broad singlet, 2H): -NH₂ protons of the amino group. The chemical shift is variable and the peak may exchange with D₂O.
- δ 3.9 ppm (singlet, 3H): -OCH₃ protons of the methoxy group.

¹³C NMR (75-125 MHz, DMSO-d₆):

- δ 165-170 ppm: C2 carbon of the thiadiazole ring (attached to the amino group).[4]
- δ 150-155 ppm: C5 carbon of the thiadiazole ring (attached to the phenyl ring).[4]
- δ 110-160 ppm: Six distinct signals corresponding to the aromatic carbons of the 2-methoxyphenyl group.
- δ 55-60 ppm: Carbon of the -OCH₃ group.

Mass Spectrometry (MS)

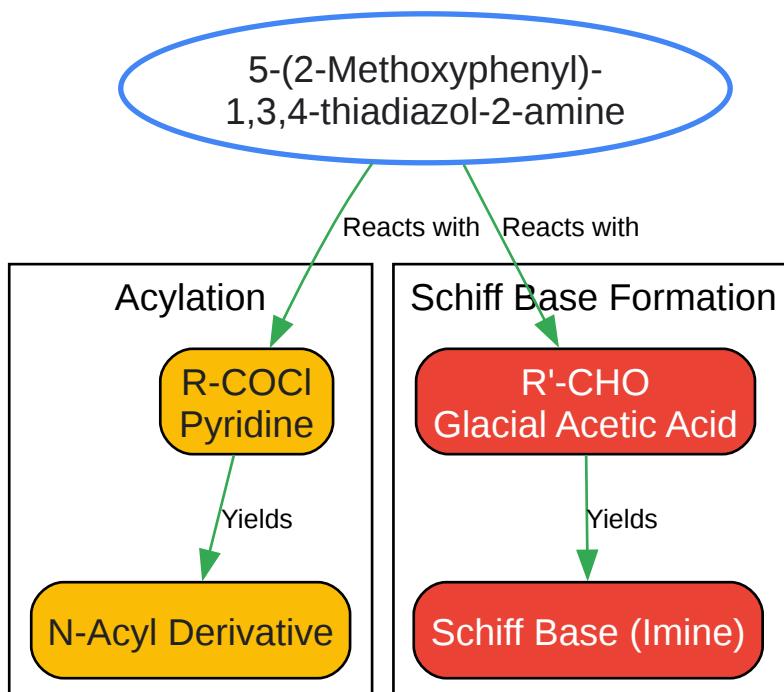
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

- Expected Molecular Ion (M⁺): m/z = 207.
- Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-CH₃), cleavage of the thiadiazole ring, and fragmentation of the phenyl ring, leading to characteristic daughter ions.

Chemical Reactivity

The chemical behavior of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** is primarily dictated by the nucleophilicity of the exocyclic amino group and the inherent aromatic stability of the thiadiazole core.

Reactivity of the 2-Amino Group


The primary amine at the C2 position is the main site of reactivity. It can readily undergo reactions typical of nucleophilic amines:

- Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. This was demonstrated in the synthesis of the benzamide derivative used for crystallographic analysis. [10][12]
- Schiff Base Formation: Condensation with various aldehydes in the presence of an acid catalyst (e.g., glacial acetic acid) leads to the formation of Schiff bases (imines).[3] These derivatives are often synthesized to explore new biological activities.

Stability of the Thiadiazole Core

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[14] This aromaticity confers significant stability to the molecule under neutral and acidic conditions. It is relatively inert towards electrophilic substitution reactions. However, the ring can be susceptible to cleavage under harsh basic conditions.[14]

Diagram of Key Reactions

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**.

Conclusion and Future Directions

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a structurally well-defined heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The planar geometry and the reactive amino "handle" make it an attractive building block for the synthesis of more complex molecules. Given the established pharmacological importance of the 1,3,4-thiadiazole scaffold, this compound serves as a valuable starting point for drug discovery programs targeting a range of diseases. Future research should focus on the empirical determination of its physicochemical properties, exploration of its diverse reactivity to build compound libraries, and comprehensive screening for biological activities, particularly in the areas of oncology and infectious diseases.

References

- Kumar, A., et al. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. *Journal of Chemical and Pharmaceutical Research*. [\[Link\]](#)
- Gomha, S. M., et al. (n.d.). Review article on 1, 3, 4-Thiadiazole derivatives and it's Pharmacological activities. *World Journal of Pharmacy and Pharmaceutical Sciences*. [\[Link\]](#)
- Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. *Chemical Biology & Drug Design*, 81(5), 557-76. [\[Link\]](#)
- da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. *Revista Virtual de Química*, 11(3), 807-828. [\[Link\]](#)
- ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [\[Link\]](#)
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazoles: Review. [\[Link\]](#)
- PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [\[Link\]](#)
- ACS Publications. (2017).
- National Institutes of Health. (n.d.). 2-Methoxy-N-[5-(2-methoxyphenyl)
- ResearchGate. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)
- Growing Science. (2019).
- SpectraBase. (n.d.). N-ethyl-**5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine**. [\[Link\]](#)
- MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [\[Link\]](#)
- ChemSynthesis. (n.d.). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. [\[Link\]](#)

- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-527. [Link]
- MDPI. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2016).
- PubMed Central. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]
- Brieflands. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
- PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]
- MDPI. (2021).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sphinxsai.com [sphinxsai.com]
- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. growingscience.com [growingscience.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. static.sites.sbj.org.br [static.sites.sbj.org.br]
- 7. mdpi.com [mdpi.com]
- 8. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185732#5-2-methoxyphenyl-1-3-4-thiadiazol-2-amine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com